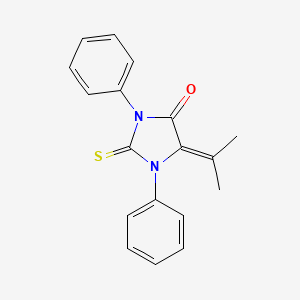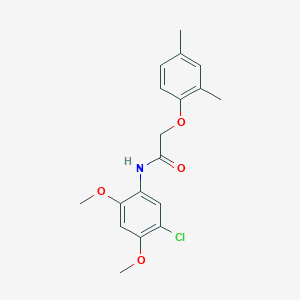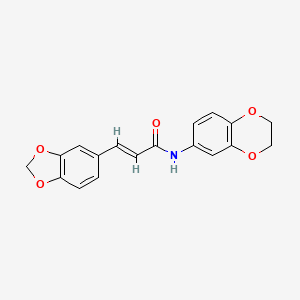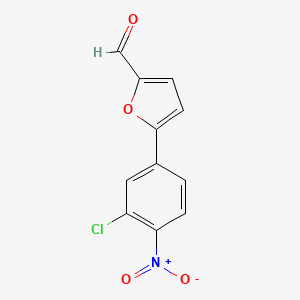
5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone, also known as thioflavin T, is a fluorescent dye that has been widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been used to study the structure and formation of amyloid fibrils, as well as to develop diagnostic and therapeutic strategies for these diseases.
Mécanisme D'action
Thioflavin T binds specifically to amyloid fibrils, resulting in a significant increase in fluorescence intensity. The fluorescence emission spectrum of 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T is highly sensitive to the local environment of the dye, which allows researchers to monitor changes in the conformation and aggregation state of amyloid fibrils. Thioflavin T has been shown to bind to a variety of amyloidogenic proteins, including beta-amyloid, alpha-synuclein, and tau.
Biochemical and physiological effects
Thioflavin T is a relatively non-toxic dye that has been used in a variety of biochemical and physiological assays. Thioflavin T has been shown to interfere with the aggregation of amyloidogenic proteins, suggesting that it may have therapeutic potential for amyloid-related diseases. Thioflavin T has also been used to study the interaction of amyloid fibrils with cellular membranes, and to investigate the role of amyloid fibrils in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Thioflavin T has several advantages for lab experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with a variety of experimental techniques. However, 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T has several limitations, including its potential to interfere with some experimental assays, its relatively low photostability, and its potential for non-specific binding to other biomolecules.
Orientations Futures
Thioflavin T has been widely used in scientific research for its ability to bind to amyloid fibrils, but there is still much to be learned about the mechanism of action and potential therapeutic applications of this dye. Future research directions include the development of new 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T derivatives with improved photostability and specificity, the investigation of the interaction of 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T with other biomolecules, and the development of new diagnostic and therapeutic strategies for amyloid-related diseases.
Méthodes De Synthèse
Thioflavin T can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with thiosemicarbazide, followed by cyclization with formaldehyde. Another method involves the reaction of 2-hydroxybenzophenone with thiosemicarbazide, followed by oxidation with iodine. These methods have been optimized to produce high yields of pure 5-(1-methylethylidene)-1,3-diphenyl-2-thioxo-4-imidazolidinone T.
Applications De Recherche Scientifique
Thioflavin T has been used in a wide range of scientific research applications, including the detection and quantification of amyloid fibrils in vitro and in vivo. Thioflavin T fluorescence has been used to monitor the formation of amyloid fibrils in real-time, allowing researchers to study the kinetics and thermodynamics of fibril formation. Thioflavin T has also been used to develop diagnostic assays for amyloid-related diseases, such as Alzheimer's disease, and to screen potential therapeutic compounds that can inhibit fibril formation.
Propriétés
IUPAC Name |
1,3-diphenyl-5-propan-2-ylidene-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13(2)16-17(21)20(15-11-7-4-8-12-15)18(22)19(16)14-9-5-3-6-10-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNZVIMZFZOUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5692385.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)


![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)

![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)